molecular formula C12H10F3NO2S B1317481 1-tosyl-3-(trifluoromethyl)-1H-pyrrole CAS No. 945739-26-4

1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Cat. No. B1317481
M. Wt: 289.28 g/mol
InChI Key: OZEWCRGARIBRAE-UHFFFAOYSA-N
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Description

“1-tosyl-3-(trifluoromethyl)-1H-pyrrole” is a chemical compound. It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has a tosyl group (a sulfonyl group attached to a toluene ring) and a trifluoromethyl group attached to the pyrrole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane has been developed . The reactions proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “1-tosyl-3-(trifluoromethyl)-1H-pyrrole” can be deduced from its name. It consists of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. Attached to this ring is a tosyl group and a trifluoromethyl group .

Scientific Research Applications

Synthesis and Characterization

  • 1-Phenyl-3-tosyl-1H-pyrrole, a related compound, has been synthesized through electrophilic aromatic substitution, indicating a method of preparation for 1-tosyl-3-(trifluoromethyl)-1H-pyrrole compounds (Kechagioglou & Demopoulos, 2022).

Chemical Transformations

  • A novel method using Rh(II)-catalyzed transannulation for the synthesis of substituted pyrroles, including 1-tosyl-3-(trifluoromethyl)-1H-pyrrole, has been developed. This method allows for regiocontrollable synthesis, showing the compound's versatility in chemical reactions (Feng et al., 2014).
  • Tosyl/Pyrrolyl-capped 1,3-enynes have been synthesized using 1-tosyl-4-pyrrolyl-1,3-enynes, showcasing a new functionality of a common reagent in the synthesis of pyrrole derivatives (Trofimov et al., 2022).

Biological Applications

  • A study demonstrated the synthesis of 1-tosyl-pyrrole derivatives and their inhibitory action on human cytosolic carbonic anhydrases, indicating potential biomedical applications of these compounds (Alp et al., 2010).

Polymer Chemistry

  • Poly(pyridinium salt)s with oxyalkylene units and tosylate have been synthesized, demonstrating the potential use of 1-tosyl-3-(trifluoromethyl)-1H-pyrrole in the development of polymers with unique properties like amphotropic liquid–crystalline and photoluminescence properties (Bhowmik et al., 2008).

Electropolymerization Studies

  • The kinetics of the electrochemical polymerization of pyrrole, in the presence of sodium tosylate, were explored, suggesting that 1-tosyl-3-(trifluoromethyl)-1H-pyrrole could be relevant in the study of electropolymerization processes (Li, 1997)

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-9-2-4-11(5-3-9)19(17,18)16-7-6-10(8-16)12(13,14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEWCRGARIBRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tosyl-3-(trifluoromethyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V De Matteis, O Dufay, DCJ Waalboer, FL van Delft… - 2007 - Wiley Online Library
The synthesis of fluoro‐ and trifluoromethyl‐containing N‐sulfonylated nitrogen heterocycles is described. A first crucial step is a Mitsunobu functionalization of intermediate …
O SO - Synthesis of fluoride-and trifluoromethyl-substituted … - repository.ubn.ru.nl
5.5 CONCLUSION In conclusion, we have shown that sulfonylated fluoro-and trifluoromethylcontaining RCM precursors can be readily synthesized via a Mitsunobu reaction …
Number of citations: 3 repository.ubn.ru.nl

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